Properties of thiophene-2-carboxylic acid 4-iodophenyl ester
Properties of thiophene-2-carboxylic acid 4-iodophenyl ester
An In-depth Technical Guide to Thiophene-2-carboxylic acid 4-iodophenyl ester: Synthesis, Characterization, and Potential Applications
This guide provides a detailed technical overview of thiophene-2-carboxylic acid 4-iodophenyl ester, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data on this specific ester, this document leverages established chemical principles and data from its constituent precursors—thiophene-2-carboxylic acid and 4-iodophenol—to present a predictive yet scientifically grounded guide for researchers, scientists, and professionals in drug development. The methodologies and characterization data presented herein are proposed based on extensive experience in organic synthesis and spectroscopic analysis.
Core Concepts and Strategic Overview
Thiophene-2-carboxylic acid and its derivatives are significant scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The thiophene ring is considered a bio-isosteric replacement for a phenyl ring and the sulfur atom can enhance drug-receptor interactions through hydrogen bonding.[4] The introduction of a 4-iodophenyl group via an ester linkage offers a strategic advantage; the iodine atom serves as a versatile handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of more complex molecular architectures.
This guide is structured to provide a logical progression from the foundational properties of the starting materials to a proposed, robust synthesis and a predictive analysis of the final product.
Precursor Analysis: Foundational Properties
A thorough understanding of the starting materials is critical for predicting the properties and optimizing the synthesis of the target ester.
Thiophene-2-carboxylic acid
Also known as 2-thenoic acid, this compound is a stable, white solid.[5][6] It is the primary building block for the thiophene moiety in our target molecule.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄O₂S | [5][7] |
| Molar Mass | 128.15 g/mol | [5][7] |
| Melting Point | 125–127 °C | [5][6] |
| Boiling Point | 260 °C | [6] |
| Solubility | Soluble in hot water, ethanol, ether; slightly soluble in chloroform. | [6] |
| CAS Number | 527-72-0 | [5][7] |
4-Iodophenol
This is the second key component, providing the iodinated phenyl group. It is a crystalline solid that is less acidic than phenol due to the electron-donating effect of the iodine atom.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅IO | N/A |
| Molar Mass | 220.01 g/mol | N/A |
| Melting Point | 92–94 °C | N/A |
| Boiling Point | 256 °C | N/A |
| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water. | N/A |
| CAS Number | 540-38-5 | N/A |
Synthesis Protocol: Esterification Strategy
The formation of a phenyl ester from a carboxylic acid requires specific conditions due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. A direct acid-catalyzed Fischer esterification is generally inefficient. The most reliable and widely adopted method involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride.
Rationale for the Acid Chloride Pathway
This two-step approach is chosen for its high efficiency and reliability:
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Step 1: Activation of the Carboxylic Acid: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Step 2: Nucleophilic Acyl Substitution: The highly reactive acid chloride readily reacts with the phenolic hydroxyl group of 4-iodophenol. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.
Visualizing the Synthetic Workflow
Caption: Proposed workflow for the synthesis of thiophene-2-carboxylic acid 4-iodophenyl ester.
Detailed Experimental Methodology
Materials:
-
Thiophene-2-carboxylic acid (1.0 eq)
-
Thionyl chloride (1.2 eq)
-
4-Iodophenol (1.0 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF, catalytic amount)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
Step 1: Synthesis of Thiophene-2-carbonyl chloride
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material, followed by a catalytic amount of DMF (1-2 drops).
-
Causality: Toluene is an inert solvent suitable for reflux. DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride, accelerating the conversion.
-
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. The reaction is exothermic and will evolve SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 110 °C) for 2 hours. Monitor the reaction by TLC or by observing the cessation of gas evolution.
-
After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude thiophene-2-carbonyl chloride is a moisture-sensitive oil and is typically used in the next step without further purification.
Step 2: Esterification
-
In a separate flame-dried flask, dissolve 4-iodophenol (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Causality: DCM is an inert solvent that dissolves the reactants well. Pyridine acts as a base to scavenge the HCl produced during the esterification, preventing side reactions and driving the equilibrium towards the product.
-
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude thiophene-2-carbonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled 4-iodophenol solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid and residual HCl), and finally with brine.
-
Causality: This aqueous work-up sequence effectively removes the base, unreacted starting materials, and byproducts, providing a cleaner crude product.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure thiophene-2-carboxylic acid 4-iodophenyl ester.
Predictive Characterization of the Final Product
The following properties are predicted based on the molecular structure and established spectroscopic principles.
Caption: Molecular structure of the target compound.
| Property | Predicted Value / Characteristics | Rationale |
| Molecular Formula | C₁₁H₇IO₂S | Sum of atoms from precursors minus H₂O. |
| Molar Mass | 330.14 g/mol | Calculated from the molecular formula. |
| Physical State | White to off-white solid | High molecular weight and aromatic nature suggest a solid at room temperature. |
| ¹H NMR | Thiophene Protons: 3 signals in the aromatic region (δ 7.0-8.0 ppm), likely as a doublet, a triplet (or dd), and a doublet. Phenyl Protons: 2 signals, appearing as two doublets (AA'BB' system) in the aromatic region (δ 7.0-7.8 ppm). | The distinct electronic environments of the thiophene and iodophenyl protons will lead to characteristic shifts and coupling patterns. |
| ¹³C NMR | Carbonyl Carbon: δ 160-165 ppm. Aromatic Carbons: Multiple signals between δ 120-155 ppm. The carbon bearing the iodine will be shifted upfield (δ ~90-100 ppm). | The ester carbonyl is characteristic. The heavy iodine atom has a significant shielding effect on the attached carbon. |
| IR Spectroscopy | C=O Stretch (Ester): Strong, sharp peak at ~1730-1750 cm⁻¹. C-O Stretch: Strong peak at ~1250-1100 cm⁻¹. Aromatic C-H Stretch: Peaks >3000 cm⁻¹. Aromatic C=C Stretch: Peaks at ~1600-1450 cm⁻¹. | These are characteristic vibrational frequencies for aromatic esters. The C=O stretch is a key diagnostic peak. |
| Mass Spectrometry | Molecular Ion (M⁺): Peak at m/z = 330. Key Fragments: Acylium ion [Thiophene-C=O]⁺ at m/z = 111; Iodophenoxy radical cation at m/z = 219. | Electron ionization would likely show the molecular ion and characteristic fragmentation patterns from the cleavage of the ester bond.[8] |
Potential Applications and Future Directions
While not yet documented, the structure of thiophene-2-carboxylic acid 4-iodophenyl ester suggests several promising areas of application:
-
Synthetic Chemistry Building Block: The presence of the iodine atom makes this molecule an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the synthesis of complex biaryl or alkynyl-aryl structures.
-
Pharmaceutical Research: Thiophene derivatives are known to possess a wide array of biological activities.[3][9] This ester could be evaluated as an antimicrobial, anti-inflammatory, or anticancer agent. The lipophilic nature of the molecule may enhance cell membrane permeability.
-
Materials Science: Thiophene-containing molecules are precursors to conductive polymers and are used in organic electronics.[2] This molecule could be explored as a monomer or a component in the synthesis of novel organic materials with specific electronic or optical properties.
Further research should focus on the successful synthesis and full spectroscopic characterization of this molecule to confirm the predictions made in this guide. Subsequent studies could then explore its reactivity in cross-coupling reactions and screen for biological activity.
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